
Laxogenine
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Overview
Description
Laxogenine (C₂₇H₄₂O₄; molecular weight 430.62; CAS 1177-71-5) is a spirostanic brassinosteroid derived primarily from the underground stems of Smilax seboldii (yield ~0.06%) and other Chinese medicinal plants . It belongs to the class of plant hormones structurally analogous to animal steroids, featuring a hydroxyl group at the C3 position and a ketone at C6 within its spirostan backbone . Its physicochemical properties include a melting point of 210–212°C, low solubility in water (7.8 × 10⁻³ g/L at 25°C), and a calculated logP (hydrophobicity) of 4.9 . This compound is marketed as a dietary supplement for muscle growth, leveraging its anabolic activity without directly influencing hormonal pathways like testosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laxogenine can be synthesized from plant sterols through a series of chemical reactions. One common method involves the extraction of diosgenin from plants like Dioscorea zingiberensis, followed by a series of oxidation and reduction reactions to convert diosgenin into this compound . The reaction conditions typically involve the use of strong oxidizing agents and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plants, followed by purification processes to isolate the compound. The extraction process often uses solvents like ethanol or methanol to extract the plant sterols, which are then subjected to chemical reactions to produce this compound. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Laxogenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound into other steroidal compounds with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may have enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Laxogenin, particularly in its form as 5α-hydroxy-laxogenin, has garnered attention for its potential applications in various fields, especially in sports nutrition and muscle growth enhancement. This article delves into the scientific research surrounding laxogenin, highlighting its mechanisms of action, experimental findings, and potential applications.
Androgenic Activity
Research indicates that 5α-hydroxy-laxogenin exhibits androgenic properties. In vitro studies have shown that it can activate androgen receptors in human prostate cells in a dose-dependent manner. Notably, lower concentrations may exhibit antagonistic effects, while higher concentrations demonstrate agonistic activity . This biphasic response suggests that while laxogenin can promote muscle growth, it may also pose safety concerns regarding reproductive health.
Myogenesis Promotion
Recent studies have indicated that laxogenin significantly inhibits the expression of myostatin (MSTN), a protein that inhibits muscle growth. By suppressing MSTN levels, laxogenin promotes myogenesis and enhances muscle fiber formation. For instance, at a concentration of 10 nM, both laxogenin and 5α-hydroxy-laxogenin effectively inhibited MSTN mRNA and protein expressions while promoting myotube formation in cultured cells .
Sports Nutrition
Laxogenin is primarily marketed as a dietary supplement for athletes and bodybuilders. It is claimed to enhance strength, endurance, and muscle mass without the adverse effects typical of anabolic steroids. Clinical trials have shown significant improvements in strength and physical performance among subjects supplemented with 5α-hydroxy-laxogenin compared to placebo groups .
Muscle Recovery
Due to its potential to promote muscle growth and recovery, laxogenin is being explored for its applications in rehabilitation settings. By enhancing protein synthesis and reducing muscle degradation, it could play a role in recovery protocols for athletes post-injury.
Veterinary Medicine
Research into laxogenin's effects on livestock has been conducted to evaluate its potential for improving growth rates and feed efficiency. The compound's ability to stimulate muscle development without the use of traditional hormones makes it an attractive option in animal husbandry .
Human Clinical Trials
In a controlled study involving resistance training participants, those supplemented with 5α-hydroxy-laxogenin showed a statistically significant increase in upper arm circumference and overall strength compared to those receiving a placebo . This supports the compound's efficacy as an anabolic agent.
Animal Studies
Studies on castrated rats demonstrated that the anabolic effects of laxogenin were diminished compared to intact rats, indicating that some level of testosterone or androgen is necessary for optimal results . This finding aligns with the understanding that laxogenin's effects are modulated by androgen levels.
Mechanism of Action
Laxogenine exerts its effects through its classification as a brassinosteroid. It promotes protein synthesis and reduces protein breakdown, leading to increased muscle growth and strength. The molecular targets of this compound include various receptors and pathways involved in protein metabolism and muscle growth . Additionally, this compound has been shown to reduce cortisol levels, which can help in reducing muscle breakdown and promoting recovery .
Comparison with Similar Compounds
Laxogenine shares structural and functional similarities with other spirostanic steroids and brassinosteroids. Below is a comparative analysis with two key analogues: diosgenin and tigogenin.
Structural and Functional Comparison
Property | This compound | Diosgenin | Tigogenin |
---|---|---|---|
Molecular Formula | C₂₇H₄₂O₄ | C₂₇H₄₂O₃ | C₂₇H₄₄O₃ |
Molecular Weight | 430.62 | 414.62 | 428.63 |
Key Functional Groups | 3β-hydroxy, 6-keto | 3β-hydroxy | 3β-hydroxy |
Natural Source | Smilax seboldii | Dioscorea species (yam) | Agave species |
Primary Use | Muscle-building supplements | Precursor for steroid synthesis | Pharmaceutical intermediates |
Bioactivity | Anabolic (non-hormonal) | Estrogenic/progestogenic precursor | Anti-inflammatory |
Commercial Relevance | Niche supplement ingredient | Industrial-scale steroid production | Limited applications |
Key Differences :
- Functional Groups : this compound’s 6-keto group distinguishes it from diosgenin and tigogenin, which lack this modification. This structural difference may enhance its anabolic activity by modulating protein synthesis pathways .
- Solubility : this compound’s low water solubility limits its bioavailability compared to tigogenin derivatives, necessitating advanced delivery systems in supplements .
Mechanistic Insights
- This compound: Proposed to enhance muscle protein synthesis via mTOR pathway activation, mimicking brassinosteroid signaling in plants .
- Diosgenin : Metabolized into dehydroepiandrosterone (DHEA), influencing estrogen and testosterone synthesis .
- Tigogenin : Inhibits NF-κB, reducing inflammation but lacking direct anabolic effects .
Biological Activity
Laxogenine, particularly its derivative 5α-hydroxy-laxogenin, has gained attention for its potential biological activities, especially in the context of muscle growth and plant physiology. This article explores the biological activity of this compound, focusing on its effects in both animal and plant systems, supported by case studies and research findings.
Overview of this compound
This compound is a plant-derived compound classified as a brassinosteroid analog. It is primarily extracted from various species of the genus Smilax, with notable sources including Smilax sieboldii and Smilax lebrunii. The compound is marketed as a dietary supplement, particularly in the fitness industry, for its purported anabolic effects.
Androgenic Properties
Recent studies have investigated the androgenic properties of 5α-hydroxy-laxogenin. In vitro experiments have shown that this compound can activate androgen receptors in human prostate cells. Specifically, it demonstrated a biphasic dose-response relationship where lower concentrations exhibited antagonistic effects while higher concentrations acted as agonists. This suggests that 5α-hydroxy-laxogenin may enhance anabolic processes under certain conditions .
Anabolic Effects
Research indicates that this compound supports increased protein synthesis and nitrogen retention, leading to improvements in muscle strength and endurance. In a controlled study, participants taking 5α-hydroxy-laxogenin showed significant increases in upper arm circumference and overall strength compared to a placebo group . This aligns with findings that suggest this compound could serve as a non-hormonal anabolic agent, promoting muscle recovery and lean mass gains without the androgenic side effects typically associated with anabolic steroids .
Safety and Efficacy Concerns
Despite its potential benefits, there are concerns regarding the safety of this compound supplementation. The androgenic activity observed raises questions about its long-term effects on reproductive health and hormonal balance. Further research is needed to fully understand its pharmacokinetics and biotransformation processes to assess both efficacy and safety comprehensively .
Biological Activity in Plant Systems
This compound also exhibits significant biological activity in plants, influencing growth and development.
Impact on Plant Growth
Studies have shown that this compound promotes seed germination and enhances overall plant growth at low concentrations. For instance, it has been reported to increase biological yield in crops such as maize and improve stress resistance during drought conditions . The compound regulates various metabolic pathways, including phenylalanine metabolism and phenylpropanoid biosynthesis, which are crucial for lignin synthesis and overall plant health .
Plant Response | Concentration | Effect |
---|---|---|
Seed Germination | Low | Promotes germination |
Growth Enhancement | Low | Increases height, leaf width, yield |
Stress Resistance | Moderate | Alleviates drought stress effects |
Lignin Synthesis | High | Inhibits growth but strengthens cell walls |
Case Studies
- Androgenic Activity Study : A study conducted on human prostate cells indicated that 5α-hydroxy-laxogenin activated androgen receptors effectively at higher doses while exhibiting antagonistic properties at lower doses. This dual action highlights its potential as a selective androgen receptor modulator (SARM) .
- Plant Growth Promotion : Research involving maize crops demonstrated that this compound significantly enhanced growth parameters such as plant height and leaf area while also increasing crop yield under controlled conditions .
- Supplement Analysis : Analysis of dietary supplements containing this compound revealed discrepancies between labeled and actual ingredient concentrations, raising concerns about product quality and consumer safety .
Q & A
Basic Research Questions
Q. How can conflicting results about Laxogenine’s cytotoxicity be reconciled in cancer cell line screenings?
- Answer : Conduct a comparative analysis of:
- Cell culture conditions : Serum concentration, hypoxia levels.
- Proliferation assays : MTT vs. ATP-based luminescence.
- Data normalization : Housekeeping genes vs. total protein content.
Use hierarchical clustering to identify outlier studies and re-test hypotheses in isogenic cell pairs (wild-type vs. p53-null) .
Q. Ethical and Reporting Standards
Q. What guidelines govern the ethical use of this compound in human cell line research?
- Answer : Comply with Declaration of Helsinki principles for human-derived materials. Obtain informed consent for primary cell lines and anonymize donor data. Publish IRB approval codes and conflict-of-interest statements .
Q. How should researchers document negative or inconclusive findings in this compound studies to avoid publication bias?
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one |
InChI |
InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15?,16-,17-,18+,19-,20-,21+,23-,24-,25+,26-,27+/m0/s1 |
InChI Key |
WOJKRRDDERNLBU-IOKNOJCOSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.